4-(イソキノリン-3-イル)フェノール

概要

説明

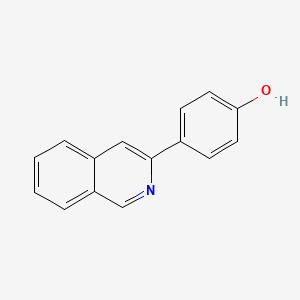

4-Isoquinolin-3-yl-phenol is a chemical compound . It is a subclass of 4-({6-methyl-2H,5H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}methyl)phenol . It has been used in the synthesis of various compounds with potential biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of isoquinoline and its derivatives has been a topic of interest in organic and medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 4-Isoquinolin-3-yl-phenol is complex and involves a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis

Isoquinoline alkaloids, including 4-Isoquinolin-3-yl-phenol, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been used in the synthesis of various compounds with potential biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isoquinolin-3-yl-phenol can be found in various chemical databases .科学的研究の応用

天然アルカロイドの合成

4-(イソキノリン-3-イル)フェノールなどのイソキノリン誘導体は、天然アルカロイドの合成において重要な役割を果たします 。これらの化合物は構造的に複雑であり、幅広い生物活性を示します。イソキノリンとその誘導体の効率的な合成のための新しい方法の開発は、重要な研究分野であり、新規治療薬のための創造的なインスピレーションを提供します。

抗癌剤成分

イソキノリンアルカロイドの構造的多様性により、それらは抗癌剤の重要な成分となります 。さまざまな生物学的標的と相互作用する能力により、新規の抗癌療法の開発が可能になり、4-(イソキノリン-3-イル)フェノールは、これらの薬剤内のリード化合物または構造モチーフとして役立つ可能性があります。

抗マラリア剤

イソキノリン誘導体は、マラリア原虫の増殖を阻害する能力により、強力な抗マラリア剤として特定されています 。これらの化合物の合成と修飾に関する研究は、より効果的なマラリア治療につながる可能性があります。

イメージングのための蛍光特性

新規イソキノリン誘導体は蛍光特性を示し、イメージングアプリケーションに有用です 。これらの化合物を使用して生物学的プロセスを追跡および可視化できるため、細胞生物学および診断の研究を大幅に強化できます。

抗菌および抗真菌活性

イソキノリン誘導体の抗菌および抗真菌活性により、新しい抗菌薬の開発において価値があります 。その作用機序は、多くの場合、微生物の細胞壁の破壊または必須酵素の阻害を含みます。

神経変性疾患の治療

イソキノリン化合物は、神経変性疾患の治療に有望であることが示されています 。神経経路との相互作用により、アルツハイマー病やパーキンソン病などの疾患の影響を軽減する薬剤の開発につながる可能性があります。

創薬のためのSAR研究

イソキノリンアナログを含む構造活性相関(SAR)研究は、構造変化が生物活性にどのように影響するかを理解するために不可欠です 。この研究は、副作用の少ないより効果的な薬剤の設計に役立つ可能性があります。

合成有機化学

イソキノリン誘導体は、合成有機化学において重要な骨格です 。それらはさまざまな複雑な分子のビルディングブロックとして役立ち、その操作はユニークな特性を持つ新規化合物の作成につながる可能性があります。

将来の方向性

The future directions of research on 4-Isoquinolin-3-yl-phenol could involve further exploration of its biological and pharmaceutical activities . Additionally, the development of new strategies for the synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry .

生化学分析

Biochemical Properties

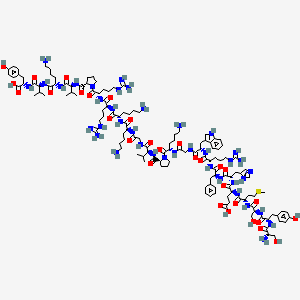

4-Isoquinolin-3-yl-phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular oxidative states . Additionally, 4-Isoquinolin-3-yl-phenol can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 4-Isoquinolin-3-yl-phenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, in cancer cells, 4-Isoquinolin-3-yl-phenol can induce apoptosis by upregulating pro-apoptotic genes such as p53 and Bax . It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 4-Isoquinolin-3-yl-phenol impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Isoquinolin-3-yl-phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been shown to induce DNA damage, which can trigger apoptosis in cancer cells . Additionally, 4-Isoquinolin-3-yl-phenol can inhibit or activate enzymes involved in critical cellular processes, such as those in the oxidative stress pathway . These interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of 4-Isoquinolin-3-yl-phenol can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 4-Isoquinolin-3-yl-phenol can lead to sustained oxidative stress and DNA damage, resulting in chronic cellular dysfunction . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of 4-Isoquinolin-3-yl-phenol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, such as liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

4-Isoquinolin-3-yl-phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and apoptosis . For instance, it can modulate the activity of enzymes such as superoxide dismutase and catalase, affecting the cellular redox state . Additionally, 4-Isoquinolin-3-yl-phenol can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Isoquinolin-3-yl-phenol within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its localization to target sites . For example, it may accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . The distribution of 4-Isoquinolin-3-yl-phenol within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 4-Isoquinolin-3-yl-phenol is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .

特性

IUPAC Name |

4-isoquinolin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXUAZCSHFABMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469370 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884500-88-3 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

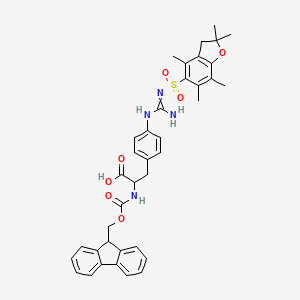

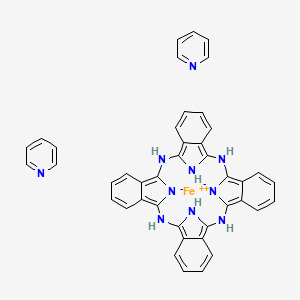

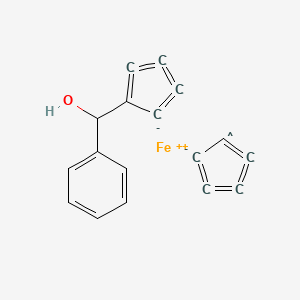

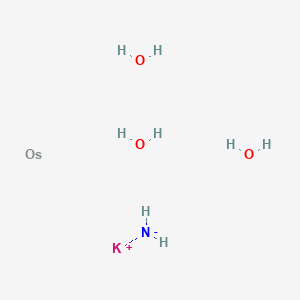

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)

![(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496389.png)

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

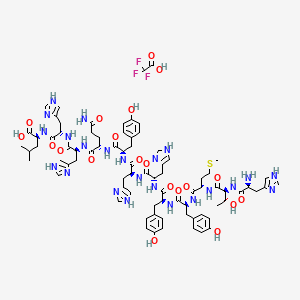

![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)